molecular formula C10H10O4 B3052640 4,5-Dimethoxyphthalaldehyde CAS No. 43073-12-7

4,5-Dimethoxyphthalaldehyde

Cat. No.: B3052640
CAS No.: 43073-12-7
M. Wt: 194.18 g/mol
InChI Key: SYWVJRSBQCVFHO-UHFFFAOYSA-N
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Description

4,5-Dimethoxyphthalaldehyde is a fluorescent derivative of the natural compound caffeic acid. It is characterized by the presence of two methoxy groups attached to the 4th and 5th positions of the phthalaldehyde ring. This compound is known for its unique fluorescence properties, with peaks at 350 nm and 450 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethoxyphthalaldehyde can be synthesized through various methods. One common approach involves the reaction of 4,5-dimethoxybenzene with formaldehyde under acidic conditions. Another method includes the oxidation of 4,5-dimethoxytoluene using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxyphthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

4,5-Dimethoxyphthalaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Methoxyphthalaldehyde
  • 5-Methoxyphthalaldehyde
  • 4,5-Dihydroxyphthalaldehyde

Comparison: 4,5-Dimethoxyphthalaldehyde is unique due to the presence of two methoxy groups, which enhance its fluorescence properties compared to its mono-methoxy or hydroxy counterparts. This makes it more effective as a fluorescent probe and in applications requiring high sensitivity and specificity .

Properties

IUPAC Name

4,5-dimethoxyphthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWVJRSBQCVFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80317623
Record name 4,5-dimethoxyphthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43073-12-7
Record name NSC319475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dimethoxyphthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethylphthalanhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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